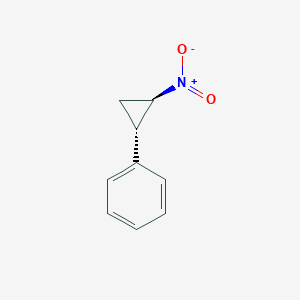
Rel-((1S,2R)-2-nitrocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1S,2R)-2-nitrocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with a nitro group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1S,2R)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of styrene with a diazo compound in the presence of a catalyst to form the cyclopropyl ring. The resulting cyclopropylbenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((1S,2R)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-((1S,2R)-2-nitrocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Rel-((1S,2R)-2-nitrocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The cyclopropyl ring’s strained structure can also affect its binding to biological targets, potentially leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-((1S,2R)-2-nitrocyclopropyl)benzene can be compared with similar compounds such as:
- Rel-((1S,2R)-2-nitrocyclopropyl)methane
- Rel-((1S,2R)-2-nitrocyclopropyl)ethane
- Rel-((1S,2R)-2-nitrocyclopropyl)propane
These compounds share the cyclopropyl and nitro functional groups but differ in the nature of the substituent attached to the cyclopropyl ring. The presence of the benzene ring in this compound imparts unique aromatic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
[(1S,2R)-2-nitrocyclopropyl]benzene |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
XRNLPUUQLOMTGY-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)
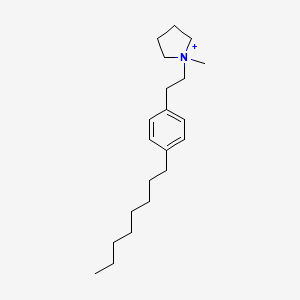
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
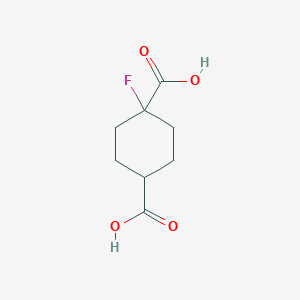
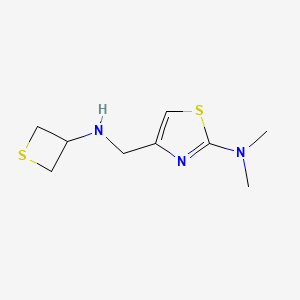

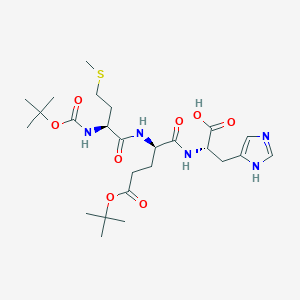
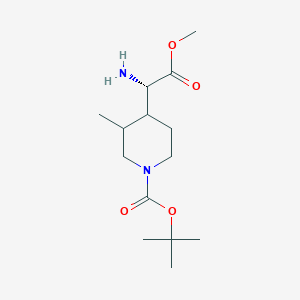
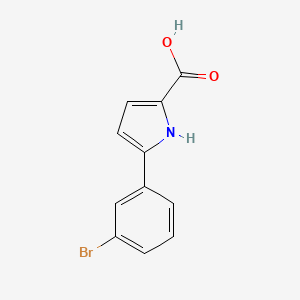

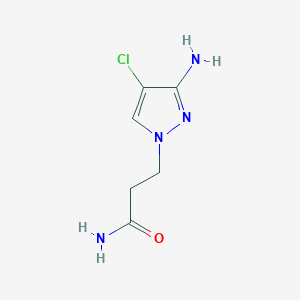
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
